molecular formula C12H14Cl2O2 B13966253 3-(2,5-dichlorobenzyl)tetrahydro-2H-pyran-4-ol CAS No. 1420801-62-2

3-(2,5-dichlorobenzyl)tetrahydro-2H-pyran-4-ol

Cat. No.: B13966253
CAS No.: 1420801-62-2
M. Wt: 261.14 g/mol
InChI Key: JKMHBXCHJDCRBI-UHFFFAOYSA-N
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Description

3-(2,5-dichlorobenzyl)tetrahydro-2H-pyran-4-ol is an organic compound that belongs to the class of tetrahydropyrans It is characterized by a tetrahydropyran ring substituted with a 2,5-dichlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dichlorobenzyl)tetrahydro-2H-pyran-4-ol typically involves the hydrogenation of 2,5-dichlorobenzylidene-tetrahydropyran-4-one. This reaction is carried out using hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under mild conditions. The reaction proceeds smoothly at room temperature and atmospheric pressure, yielding the desired product with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and flow rates, ensuring consistent product quality and high yield. The use of efficient catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dichlorobenzyl)tetrahydro-2H-pyran-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various ketone, aldehyde, alcohol, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-(2,5-dichlorobenzyl)tetrahydro-2H-pyran-4-ol involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects . Additionally, it may interact with cellular signaling pathways, influencing cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,5-dichlorobenzyl)tetrahydro-2H-pyran-4-ol is unique due to the presence of the 2,5-dichlorobenzyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

1420801-62-2

Molecular Formula

C12H14Cl2O2

Molecular Weight

261.14 g/mol

IUPAC Name

3-[(2,5-dichlorophenyl)methyl]oxan-4-ol

InChI

InChI=1S/C12H14Cl2O2/c13-10-1-2-11(14)8(6-10)5-9-7-16-4-3-12(9)15/h1-2,6,9,12,15H,3-5,7H2

InChI Key

JKMHBXCHJDCRBI-UHFFFAOYSA-N

Canonical SMILES

C1COCC(C1O)CC2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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